molecular formula C10H21NNa4O6P2 B12789910 Tetrasodium ((octylimino)bis(methylene))bisphosphonate CAS No. 94199-61-8

Tetrasodium ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B12789910
CAS No.: 94199-61-8
M. Wt: 405.18 g/mol
InChI Key: UAVOQKCTRXBMSE-UHFFFAOYSA-J
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Description

Introduction to Tetrasodium ((Octylimino)bis(methylene))bisphosphonate

Systematic Nomenclature and Structural Classification

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as tetrasodium; N,N-bis(phosphonatomethyl)octan-1-amine . Its molecular formula, C₁₀H₂₁NNa₄O₆P₂ , reflects a 10-carbon alkyl chain (octyl group) bonded to a central nitrogen atom, which is further linked to two methylenebisphosphonate groups (–CH₂–PO₃²⁻). Four sodium ions neutralize the compound’s anionic charges, yielding a stable salt with a molar mass of 405.18 g/mol .

Structural Features:
  • Octyl chain (C₈H₁₇) : Provides hydrophobic character, influencing solubility and molecular interactions.
  • Bisphosphonate groups : Enable strong chelation with divalent cations like calcium, critical for binding to hydroxyapatite in bone.
  • Sodium counterions : Enhance aqueous solubility and stability in physiological environments.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 81797-48-0
Molecular Formula C₁₀H₂₁NNa₄O₆P₂
IUPAC Name Tetrasodium; N,N-bis(phosphonatomethyl)octan-1-amine
Molecular Weight 405.18 g/mol

Structurally, this compound belongs to the alkylimino bisphosphonate subclass, distinguished by its nitrogen-centered alkyl chain and dual phosphonate functionalities. The octyl group classifies it as a long-chain bisphosphonate, contrasting with shorter analogs like tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (C₄H₉NNa₄O₇P₂).

Historical Development of Alkylimino Bisphosphonate Compounds

The development of bisphosphonates originated in the mid-20th century with the synthesis of etidronate , a first-generation compound lacking nitrogenous side chains. Early research focused on their ability to inhibit calcium carbonate crystallization, leading to applications in water treatment and scale prevention. By the 1980s, the discovery of pamidronate —a nitrogen-containing bisphosphonate—marked a paradigm shift, as nitrogen incorporation significantly enhanced antiresorptive potency in bone tissue.

Key Milestones:
  • Role of R₁ and R₂ Chains : The geminal bisphosphonate core (P–C–P) serves as a calcium-binding scaffold, while the R₁ and R₂ side chains modulate pharmacological activity. Hydrophobic R₁ groups (e.g., octyl) improve mineral adsorption, whereas nitrogenous R₂ groups enhance osteoclast inhibition.
  • Alkylimino Derivatives : Introducing alkylimino groups (e.g., octylimino) optimized tissue specificity. For example, tetrapotassium ((octylimino)bis(methylene))bisphosphonate (C₁₀H₂₁K₄NO₆P₂) demonstrated enhanced solubility profiles compared to sodium salts.

These advancements underscored the importance of side-chain engineering in tailoring bisphosphonate functionality, culminating in derivatives like this compound for targeted applications.

Position Within Contemporary Phosphonate Chemistry Research

Current research on alkylimino bisphosphonates emphasizes structure-activity relationship (SAR) optimization and multifunctional applications . This compound exemplifies these trends through its balanced hydrophobicity and ionic character.

Research Frontiers:
  • Material Science : The compound’s calcium-chelation capacity is exploited in corrosion inhibition and metal surface treatment. Comparative studies with tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (C₁₀H₂₁NNa₄O₆P₂) reveal that longer alkyl chains improve adsorption on iron oxides.
  • Biomedical Engineering : Bisphosphonates are investigated for drug delivery systems targeting bone malignancies. The octyl chain’s hydrophobicity may facilitate micelle formation for hydrophobic drug encapsulation.
  • Environmental Chemistry : Derivatives with branched alkyl chains (e.g., 2-ethylhexyl) show superior biodegradability, influencing green chemistry initiatives.

Comparative Analysis with Analogues :

Compound Alkyl Chain Counterion Key Application
This compound C₈H₁₇ Na⁺ Bone-targeted drug delivery
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate C₈H₁₇ K⁺ Industrial water softening
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate C₂H₄OH Na⁺ Chelation therapy

This compound’s versatility ensures its relevance in interdisciplinary research, particularly in optimizing molecular designs for specific physicochemical or biological endpoints.

Properties

CAS No.

94199-61-8

Molecular Formula

C10H21NNa4O6P2

Molecular Weight

405.18 g/mol

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine

InChI

InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

UAVOQKCTRXBMSE-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme can be represented as follows:

    Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.

    Reaction with Phosphorous Acid: The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

    Raw Material Preparation: Ensuring the purity of octylamine, formaldehyde, and phosphorous acid.

    Reaction Control: Maintaining optimal temperature and pH levels throughout the reaction.

    Purification: Using techniques such as crystallization or filtration to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Chelation: It can chelate metal ions, forming stable complexes.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid derivatives.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.

    Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

    Redox Reactions: Oxidizing or reducing agents may be used, depending on the desired reaction.

Major Products Formed

    Chelation: Metal-bisphosphonate complexes.

    Hydrolysis: Phosphonic acid derivatives.

    Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H21NNa4O6P2
  • Molecular Weight : 405.18 g/mol
  • IUPAC Name : Tetrasodium; N,N-bis(phosphonatomethyl)octan-1-amine
  • CAS Number : 81797-48-0

The compound features two phosphonate groups connected by a methylene bridge to an octylimino moiety, which enhances its biological activity and utility across various fields.

Pharmaceutical Applications

Tetrasodium ((octylimino)bis(methylene))bisphosphonate is primarily used in the treatment of bone diseases, particularly osteoporosis. Its mechanism involves inhibiting osteoclast-mediated bone resorption, which is crucial in maintaining bone density and preventing fractures.

Case Studies:

  • Osteoporosis Treatment : Clinical trials have demonstrated that this compound effectively reduces bone turnover rates in patients with osteoporosis, leading to improved bone mineral density .
  • Paget's Disease : Research indicates that the compound alleviates pain and stabilizes bone structure in patients suffering from Paget's disease .

Industrial Applications

The compound is utilized in various industrial processes due to its chelating properties, which allow it to bind metal ions effectively.

Application AreaDescription
Water TreatmentActs as a scale inhibitor and helps prevent corrosion in water systems.
DetergentsEnhances cleaning efficiency by chelating metal ions that interfere with surfactants.
Metal FinishingUsed in plating baths to control metal ion contamination .

The biological activity of this compound extends beyond bone health:

  • Inhibition of Osteoclast Activity : In vitro studies show significant inhibition of osteoclasts, leading to reduced bone resorption .
  • Potential in Cancer Therapy : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance efficacy against bone metastases .

Mechanism of Action

The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This chelation process can disrupt various biological pathways, making it useful in medical and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Structural Analogues with Varying Alkyl Chains

Tetrasodium [[(dodecylimino)bis(methylene)]bisphosphonate (CAS: 16693-69-9)
  • Structure : Features a dodecyl (C12) chain instead of octyl (C8).
  • Properties : Increased lipophilicity improves performance in oil-field water treatment but reduces aqueous solubility.
  • Applications : Preferred in high-temperature industrial systems due to enhanced thermal stability .
Tetrasodium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94087-51-1)
  • Structure : Branched 2-ethylhexyl group instead of linear octyl.
  • Properties: Branched chains improve compatibility with nonpolar surfactants in detergent formulations.
  • Applications : Used in heavy-duty liquid cleaners to stabilize surfactant particles .

Table 1: Alkyl Chain Comparison

Compound Alkyl Group Solubility (H₂O) Key Application
Octylimino variant (Na⁺) C8 linear Moderate Corrosion inhibition
Dodecylimino variant (Na⁺) C12 linear Low High-temp water treatment
2-Ethylhexyl variant (Na⁺) Branched C8 High Detergent stabilization

Counterion Variants

Tetrapotassium [(octylimino)bis(methylene)]bisphosphonate (CAS: 94230-74-7)
  • Structure : Potassium replaces sodium as the counterion.
  • Properties : Higher solubility in polar solvents due to smaller ion size; reduced hygroscopicity.
  • Applications : Favored in formulations requiring rapid dissolution, such as agricultural chemicals .

Table 2: Counterion Impact

Counterion Solubility (g/L) Stability in Chlorine Preferred Use Case
Na⁺ 250 High Industrial detergents
K⁺ 320 Moderate Agrochemicals

Functional Group Modifications

Tetrasodium (1-hydroxyethylidene)bisphosphonate (Etidronate, CAS: 3794-83-0)
  • Structure: Hydroxyethylidene bridge instead of octylimino.
  • Properties : Chelates calcium ions effectively; pH-dependent stability.
  • Applications : Medical (osteoporosis), cosmetics (anti-aging), and peroxide stabilization .
Tetraethyl (chloromethylene)bisphosphonate (CAS: 50870-71-8)
  • Structure : Chloromethylene bridge with ethyl ester groups.
  • Properties : Hydrolytically unstable; requires ester deprotection for activation.
  • Applications : Intermediate in prodrug synthesis for antiviral agents .

Table 3: Functional Group Comparison

Compound Bridging Group Key Property Application Domain
Octylimino variant (Na⁺) Octylimino Metal chelation Water treatment
Etidronate (Na⁺) Hydroxyethylidene Calcium inhibition Pharmaceuticals
Chloromethylene variant (Et) Chloromethylene Prodrug activation Antiviral research

Biological Activity

Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a synthetic compound classified as a bisphosphonate derivative. This compound has garnered attention due to its significant biological activities, particularly in the context of bone health and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₆P₂
  • Molecular Weight : Approximately 405.183 g/mol
  • Structure : The compound features two phosphonate groups linked through a methylene bridge to an octylimino moiety, which enhances its biological activity compared to other bisphosphonates.

This compound primarily functions by inhibiting bone resorption, similar to other bisphosphonates. The mechanism involves:

  • Inhibition of Osteoclast Activity : The compound selectively binds to hydroxyapatite in bone, leading to reduced osteoclast-mediated bone resorption. This action is critical in treating conditions like osteoporosis and Paget's disease .
  • Induction of Osteoclast Apoptosis : It promotes apoptosis in osteoclasts through the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonic acid pathway, which is essential for osteoclast survival .

Biological Activities

The biological activities of this compound include:

  • Inhibition of Bone Resorption : This compound has been shown to significantly reduce markers of bone resorption in vitro and in vivo studies.
  • Potential Anti-cancer Effects : Recent studies suggest that bisphosphonates may reduce the risk of bone metastases in certain cancers, particularly breast cancer in postmenopausal women .
  • Developmental Toxicity Assessment : Research using zebrafish models indicates that bisphosphonates can affect developmental processes, although specific data on this compound remains limited .

Comparative Analysis with Other Bisphosphonates

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameStructural FeaturesUnique Properties
Tetrasodium ((hexylimino)bis(methylene))bisphosphonateSimilar bisphosphonate structureDifferent alkyl chain length affects solubility
Tetrasodium (N,N-bis(2-hydroxyethyl)aminomethyl)phosphonateContains hydroxyethyl groupsEnhanced solubility and potential for different biological activity
Disodium (3-amino-1-hydroxypropylidene)-1,1-bisphosphonateContains amino and hydroxy groupsFocused on anti-resorptive properties in bone health

The unique octyl group in this compound may influence its pharmacokinetics and biological interactions differently compared to other bisphosphonates.

Case Studies and Research Findings

  • Bone Health Studies : Clinical trials have demonstrated that bisphosphonates can significantly improve bone mineral density (BMD) and reduce fracture risk. For instance, a meta-analysis indicated that the addition of adjuvant bisphosphonates in postmenopausal women with breast cancer significantly reduced the risk of bone recurrence .
  • Zebrafish Model Studies : Investigations using zebrafish embryos have shown that exposure to various bisphosphonates, including derivatives similar to this compound, can lead to developmental changes. These findings underscore the importance of evaluating potential toxicological effects alongside therapeutic benefits .

Q & A

Q. How can mechanistic studies differentiate between membrane-disruption and enzyme-inhibition modes of action?

  • Methodological Answer :
  • Fluorescence anisotropy to track membrane fluidity changes .
  • Enzyme inhibition assays (e.g., alkaline phosphatase) with/without pre-treatment with membrane impermeable inhibitors .
  • TEM imaging to visualize membrane integrity post-exposure .

Tables for Comparative Analysis

Table 1. Key Physicochemical Properties of Alkylimino-Bisphosphonate Derivatives

Alkyl Chain LengthCAS NumberSolubility (g/L, H₂O)CMC (mM)Reference
Octyl94230-73-6120 (pH 12)0.45
Nonyl90506-10-898 (pH 12)0.32
Dodecyl94230-68-965 (pH 12)0.18

Table 2. Common Contaminants in Bisphosphonate Synthesis and Mitigation Strategies

ContaminantDetection MethodRemoval Strategy
Unreacted octylamineGC-MSAcid-base extraction
Sodium chlorideIon chromatographyDialysis (MWCO 500 Da)
Phosphonic acid³¹P NMRRecrystallization

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